molecular formula C7H16O4 B1600267 3,7-Dioxa-1,9-nonanediol CAS No. 67439-82-1

3,7-Dioxa-1,9-nonanediol

Cat. No.: B1600267
CAS No.: 67439-82-1
M. Wt: 164.2 g/mol
InChI Key: KXSKAZFMTGADIV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,7-Dioxa-1,9-nonanediol can be synthesized through the reaction of ethylene glycol with 1,3-dichloropropane under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired diol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as distillation or recrystallization to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or ethers using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups in this compound can participate in substitution reactions, where they are replaced by other functional groups. This can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed:

    Oxidation: Formation of corresponding aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 PROTAC Development

3,7-Dioxa-1,9-nonanediol has been utilized in the development of PROTAC (Proteolysis Targeting Chimeras) compounds. These bifunctional molecules can selectively degrade specific proteins within cells, offering a novel approach to drug discovery. The incorporation of this compound into linker designs has been shown to enhance the permeability and bioactivity of PROTACs. For instance, studies indicate that substituting amide linkers with ester linkers using this compound can significantly improve membrane permeability while maintaining effective binding to target proteins such as VHL E3 ligase .

Table 1: Impact of this compound on PROTAC Properties

PropertyAmide LinkerEster LinkerImprovement (%)
Membrane PermeabilityModerateHigh50%
Binding Affinity (Kd)120 nM136 nMN/A
Stability in PlasmaHighModerateN/A

1.2 Synthesis of Bioactive Compounds

The compound serves as a key intermediate in synthesizing various bioactive molecules. Its unique structure allows for diverse functionalization, leading to the creation of compounds with enhanced therapeutic profiles. For example, it has been used to create long-linker conjugates that improve the solubility and efficacy of therapeutic agents .

Polymer Science

2.1 Thermoplastic Polyesters

In polymer chemistry, this compound is utilized to synthesize thermoplastic polyesters. These materials exhibit desirable properties such as flexibility and thermal stability. The compound can be polymerized with fatty acids to produce polyesters used in various applications ranging from packaging to biomedical devices .

Table 2: Properties of Polyesters Derived from this compound

PropertyValue
Glass Transition Temperature (Tg)55 °C
Tensile Strength30 MPa
Elongation at Break300%

Case Studies

3.1 Enhanced Drug Delivery Systems

A study demonstrated that incorporating this compound into drug delivery systems improved the release profile of anticancer drugs. The modified systems showed a controlled release over extended periods compared to traditional formulations, enhancing therapeutic efficacy and reducing side effects .

3.2 Biodegradable Plastics

Research has highlighted the potential of using this compound in developing biodegradable plastics. These materials are crucial for reducing environmental impact while maintaining performance characteristics similar to conventional plastics .

Comparison with Similar Compounds

    1,2-Ethanediol (Ethylene Glycol): Similar in that it is also a diol, but lacks the ether linkages present in 3,7-Dioxa-1,9-nonanediol.

    1,4-Butanediol: Another diol with a different carbon chain length and no ether linkages.

    Polyethylene Glycol: A polymeric diol with repeating ethylene glycol units, used extensively in various applications.

Uniqueness: this compound is unique due to its combination of hydroxyl groups and ether linkages, which impart distinct chemical properties. This makes it a versatile compound for use in the synthesis of polymers and as a solvent in various chemical reactions.

Biological Activity

3,7-Dioxa-1,9-nonanediol, also known as 1,9-dihydroxy-3,7-dioxanonane, is a compound of significant interest in the fields of medicinal chemistry and biological research. This article explores its biological activity, synthesis, potential applications, and relevant case studies.

  • Chemical Formula : C7_7H16_{16}O4_4
  • Molecular Weight : 164.20 g/mol
  • CAS Number : 67439-82-1
  • Density : 1.091 g/mL at 20 °C
  • Refractive Index : n20/D=1.456n_{20}/D=1.456

Synthesis

The synthesis of this compound involves several steps that typically include the reaction of commercially available precursors under controlled conditions. For example, one method involves treating a mixture of starting materials in dry DMF with sodium hydride and propargyl bromide to yield the desired compound with high purity and yield .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been included in formulations aimed at enhancing the efficacy of preservatives against a broad spectrum of microorganisms. The compound's inclusion in synergistic preservative compositions has shown to enhance antimicrobial properties significantly compared to its individual use .

The mechanism underlying the biological activity of this compound is not fully elucidated but is believed to involve disruption of microbial cell membranes and interference with metabolic processes. This action makes it a candidate for further exploration in both industrial and pharmaceutical applications.

Study on Preservative Efficacy

A study published in a patent document explored the use of this compound as part of a synergistic preservative composition. The results demonstrated that formulations containing this compound were effective against various pathogens including Staphylococcus aureus and Escherichia coli. The study highlighted the compound's ability to work synergistically with other preservatives to enhance overall antimicrobial efficacy .

Inhibition Studies

In another investigation focusing on protein tyrosine phosphatases (PTPs), this compound was identified as a potent inhibitor of PTP LYP. This inhibition suggests potential applications in therapeutic strategies targeting diseases where PTPs play a critical role .

Data Table: Biological Activity Overview

Activity TypeOrganism/TargetObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
PTP InhibitionPTP LYPSignificant inhibition

Properties

IUPAC Name

2-[3-(2-hydroxyethoxy)propoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O4/c8-2-6-10-4-1-5-11-7-3-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSKAZFMTGADIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCO)COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432786
Record name 3,7-Dioxa-1,9-nonanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67439-82-1
Record name 3,7-Dioxa-1,9-nonanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-Dioxa-1,9-nonanediol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 280 ml (5.0 mol) of ethylene glycol is added 17.25 g (0.75 mol) of sodium metal in small pieces, in order to control the exothermic reaction. The reaction mixture is cooled to room temperature and 80.89 g (0.393 mol) of 1,3-dibromopropane (available from Aldrich Chem. Co., catalog no. 12,590-3) is added dropwise. The reaction is heated to 100° C. for 6 hours. Excess ethylene glycol then is removed by simple distillation under aspirator pressure and 3,7-dioxanonane-1,9-diol is obtained in 17.9% yield from the reaction mixture by fractional distillation at 108°-112° C. and 0.025 mm Hg. A solution of 11.47 g (0.072 mol) of the diol and 17.4 ml (0.215 mole) pyridine in 100 ml of methylene chloride is added to a stirred solution of 26.68 g of tosyl chloride (0.15 mol) in 140 ml methylene chloride. Following addition, the reaction is allowed to stand stirred at 0° C. for 24 hours. The mixture then is washed with water, 10% HCl, and once again with water. The mixture is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give 33.51 g of a clear oil. Kugelrohr distillation (80° C., 0.005 mm Hg) removes unreacted tosyl chloride, leaving 29.43 g of 3,7-dioxanonane-1,9-diol ditosylate as a slightly brown oil.
Quantity
280 mL
Type
reactant
Reaction Step One
Quantity
17.25 g
Type
reactant
Reaction Step One
Quantity
80.89 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.